Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a unique combination of triazole, pyridine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under reflux conditions.
Pyridine Integration: The triazole ring is then fused with a pyridine derivative through a nucleophilic substitution reaction.
Thiazole Formation: The thiazole ring is formed by reacting a thioamide with an α-haloketone under basic conditions.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies exploring enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and thiazole rings can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[4-(1,2,4-triazol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
- Ethyl 2-{[4-(1,2,4-triazol-5-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
- Ethyl 2-{[4-(1,2,3-triazol-4-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to the presence of the [1,2,4]triazolo[4,3-a]pyridine moiety, which is less common compared to other triazole derivatives. This structural feature may confer distinct biological activities and binding properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17N5O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H17N5O3S/c1-2-24-15(23)11-10-25-16(17-11)18-14(22)8-5-7-13-20-19-12-6-3-4-9-21(12)13/h3-4,6,9-10H,2,5,7-8H2,1H3,(H,17,18,22) |
InChI Key |
KGGQGMSJKVQCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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